![molecular formula C24H23ClFN5O4 B2528570 N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1189506-72-6](/img/structure/B2528570.png)
N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide group (CONH2), a methoxy group (OCH3), a fluorobenzyl group (C6H4F), and a pyrazolopyrimidinone group (a nitrogen-containing heterocyclic compound).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazolopyrimidinone core, followed by the addition of the various substituents through reactions such as nucleophilic substitution, amidation, and alkylation.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The compound would likely exhibit a combination of aromatic and non-aromatic character, with the potential for hydrogen bonding due to the presence of the amide group.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine. The methoxy group could potentially be cleaved by strong acids, and the pyrazolopyrimidinone ring could undergo reactions at the nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. It would likely be a solid at room temperature, and its solubility would depend on factors such as polarity and the presence of hydrogen bonding sites.Scientific Research Applications
Anticancer Activity
One area of application for this compound is in the development of anticancer agents. The synthesis and in vitro cytotoxic activity of certain derivatives related to this compound have been tested against 60 cancer cell lines, showing appreciable cancer cell growth inhibition against several types of cancer cells, including lung, breast, and CNS cancer cells. This highlights its potential as a scaffold for developing new anticancer drugs (Al-Sanea et al., 2020).
Radiolabeling and Imaging Applications
Another significant application is in radiolabeling for imaging purposes. Derivatives of this compound have been synthesized and used as radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), indicating its usefulness in neuroimaging and potentially in diagnosing neurodegenerative disorders (Dollé et al., 2008).
Synthesis of Novel Derivatives for Biological Evaluation
Research efforts have also been directed towards synthesizing novel derivatives of this compound to explore their biological activities. For instance, novel fluoro-substituted derivatives have shown anti-lung cancer activity, suggesting the versatility of this compound's structure for generating new therapeutic molecules with potential anticancer properties (Hammam et al., 2005).
Coordination Complexes and Antioxidant Activity
Furthermore, coordination complexes constructed from pyrazole-acetamide derivatives, closely related to this compound, have been studied for their antioxidant activity. These studies provide insights into the compound's potential use in developing antioxidants, which are crucial in managing oxidative stress-related diseases (Chkirate et al., 2019).
Antipsychotic Potential
Additionally, derivatives of this compound have been evaluated for their potential antipsychotic properties. This highlights the compound's potential application in developing new treatments for psychiatric disorders, further underscoring its versatility and significance in medicinal chemistry research (Wise et al., 1987).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. The exact hazards would depend on factors such as reactivity, toxicity, and volatility, which are not known without specific information about the compound.
Future Directions
The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be explored for use in areas such as pharmaceuticals, agrochemicals, or materials science, among others.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and reactions may vary. For a more accurate analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O4/c1-4-31-22-21(14(2)28-31)29(13-20(32)27-17-9-10-19(35-3)18(25)11-17)24(34)30(23(22)33)12-15-5-7-16(26)8-6-15/h5-11H,4,12-13H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESKTTCGUSZOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)
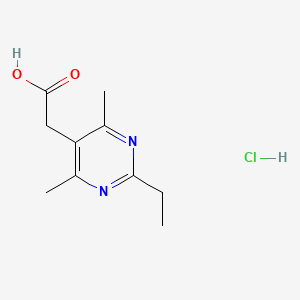
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)
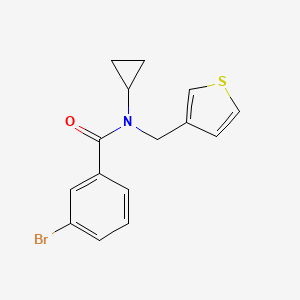
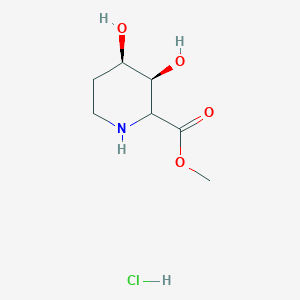

![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)
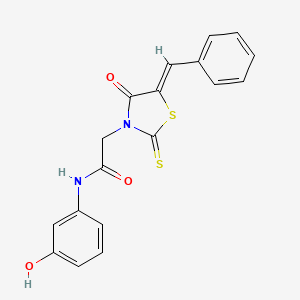
![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)
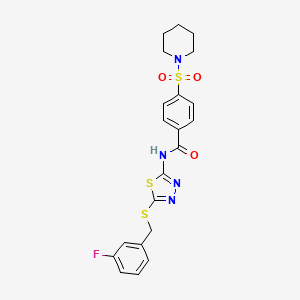
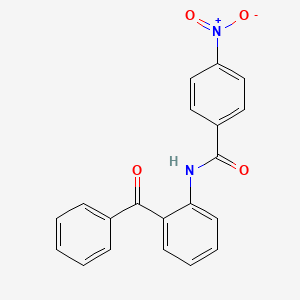
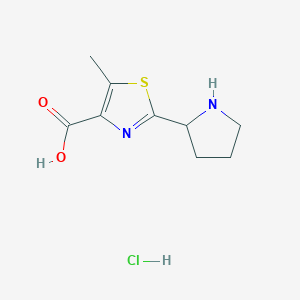
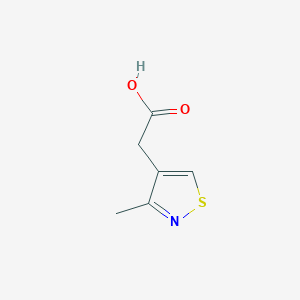
![5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528510.png)